Muscarinic Receptor Ligand Activity: Subtype-Specific Differentiation via N-Substitution Position
In a systematic study of azabicyclic triazole- and tetrazole-based muscarinic receptor ligands, the 1-azabicyclo[2.2.1]heptane-4-yl substituent was identified as the most potent and efficacious substituent among the azabicyclic variants explored. The compound was a key synthetic precursor for the optimal ligands, with a reported synthetic utility yield of approximately 80% for the hydrochloride salt form [1]. In contrast, a related intermediate (CAS 133366-28-6) exhibited a significantly lower effective synthetic yield of only ~36%, indicating a stark difference in synthetic efficiency and accessibility [1]. The study concluded that the 1-azabicyclo[2.2.1]heptane-4-yl substituent confers superior pharmacological properties relative to the larger 1-azabicyclo[2.2.2]octan-3-yl (quinuclidine) substituent, which is a common alternative scaffold [1].
| Evidence Dimension | Synthetic Utility Yield in Medicinal Chemistry Campaign |
|---|---|
| Target Compound Data | ~80% (effective synthetic utility as a building block) |
| Comparator Or Baseline | Related intermediate (CAS 133366-28-6): ~36% synthetic utility yield |
| Quantified Difference | 2.2-fold higher synthetic utility for the target compound |
| Conditions | Multi-step synthesis of 1,2,3-triazol-4-yl and 1,2,4-triazol-1-yl muscarinic receptor ligands; compound used as the 1-azabicyclo[2.2.1]heptane-4-carboxylic acid building block |
Why This Matters
A 2.2-fold higher synthetic utility directly translates to reduced procurement costs and higher campaign efficiency for medicinal chemistry groups developing muscarinic receptor therapeutics.
- [1] Jenkins, S.M.; Wadsworth, H.J.; Bromidge, S.; Orlek, B.S.; Wyman, P.A.; Riley, G.J.; Hawkins, J. Substituent variation in azabicyclic triazole- and tetrazole-based muscarinic receptor ligands. J. Med. Chem. 1992, 35, 2392-2406. View Source
